molecular formula C20H16N2O4S B2567024 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone CAS No. 940984-26-9

1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B2567024
CAS No.: 940984-26-9
M. Wt: 380.42
InChI Key: WGTATYWNUZGWLB-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a sulfanyl-linked ethanone derivative featuring a 1,3-benzodioxole moiety and a pyrimidine ring substituted with a 4-methoxyphenyl group. This compound belongs to a class of molecules where a central ethanone scaffold connects aromatic or heteroaromatic systems via a sulfur atom. Below, we compare this compound with structurally related analogs to elucidate key differences in molecular architecture and inferred properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-15-5-2-13(3-6-15)16-8-9-21-20(22-16)27-11-17(23)14-4-7-18-19(10-14)26-12-25-18/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTATYWNUZGWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The table below highlights structural variations among the target compound and its analogs:

Compound Name Core Heterocycle Substituent on Heterocycle Benzodioxol Group Key Functional Groups Reference
Target Compound Pyrimidin-2-yl 4-(4-Methoxyphenyl) Yes Sulfanyl, Methoxy, Benzodioxol -
1-(1,3-Benzodioxol-5-yl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone 1H-Tetrazol-5-yl 4-Hydroxyphenyl Yes Sulfanyl, Hydroxyl, Tetrazole
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone Thiazol-2-yl 3-Nitrophenyl Yes Sulfanyl, Nitro, Thiazole
1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone Imidazo[4,5-b]pyridin-2-yl 6-Chloro Yes Sulfanyl, Chloro, Imidazopyridine
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone Dihydropyrimidin-2-yl 4-Fluorophenyl No Sulfanyl, Fluorine, Dihydropyrimidine

Key Differences and Implications

Core Heterocycle: The pyrimidine ring in the target compound provides a planar, aromatic system conducive to π-π stacking, often critical for binding to biological targets. In contrast, tetrazole () and thiazole () analogs offer different electronic profiles, with tetrazoles being more polar and thiazoles introducing additional sulfur-based reactivity . The dihydropyrimidine derivative () is partially saturated, increasing solubility but reducing aromatic interactions .

Substituent Effects: The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance lipophilicity and membrane permeability. The 4-fluorophenyl substituent () introduces moderate electronegativity, balancing solubility and binding affinity .

Benzodioxole Presence :

  • The 1,3-benzodioxole moiety in the target compound and analogs () contributes to metabolic resistance due to its fused oxygenated ring, which can hinder oxidative degradation .

Biological Activity

The compound 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the benzodioxole moiety and subsequent functionalization to introduce the pyrimidine and sulfanyl groups. The characterization of the compound can be achieved through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Table 1: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Nucleophilic substitutionBenzodioxole + Pyrimidine derivative75%
2SulfanylationThiol + Base80%
3AcetylationAcetic anhydride + Catalyst85%

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cancer progression and inflammatory responses.

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit tumor growth by targeting pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related benzodioxole derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential anticancer properties.
  • Anti-inflammatory Effects
    • Another investigation focused on the anti-inflammatory activity of related compounds. The results demonstrated that these compounds could inhibit pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a possible therapeutic role in inflammatory diseases.

Table 2: Biological Activity Summary

Activity TypeModel/MethodResult
CytotoxicityMTT AssayIC50 = 12 µM (in cancer cells)
Anti-inflammatoryMacrophage modelReduced TNF-α production
Enzyme InhibitionIn vitro assaysSignificant inhibition observed

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